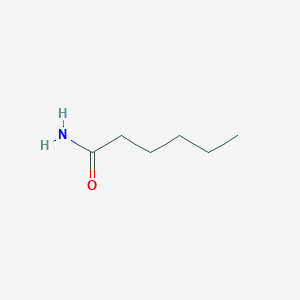Hexanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in alcohol, ether, benzene, chloroform
SLIGHTLY SOL IN WATER
Synonyms
Canonical SMILES
Bioremediation in Oil Sands Tailings
Scientific Field: Environmental Science
Application Summary: Hexanoamide is used in the bioremediation of hexanoic acid and phenanthrene in oil sands tailings by a microbial consortium called BioTiger™.
Methods of Application: The BioTiger™ strains generate biosurfactants which are tested using various assays.
Results or Outcomes: The BioTiger™ consortium demonstrated the stability of hexanoic acid degradation over several generations.
Polyamide Modification
Scientific Field: Biochemistry
Application Summary: Hexanoamide is used in the modification of polyamides.
Methods of Application: The reaction mixture contained sodium phosphate, hexanoamide, and enzyme solution.
Results or Outcomes: Hexanoamide was found to be biodegraded below detection limits of 0.1 mM after two days.
Chemical Synthesis
Scientific Field: Chemistry
Application Summary: Hexanoamide is used in chemical synthesis. It is an amide, and amides react with azo and diazo compounds to generate toxic gases.
Methods of Application: The specific methods of application can vary widely depending on the particular synthesis process.
Hexanamide, also known as n-hexanamide, is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). Hexanamide appears as colorless crystals and is slightly soluble in water, with a melting point of approximately 214°F (around 101°C) and a boiling point of 491°F (approximately 255°C) at standard atmospheric pressure .
Example Reactions:- Hydrolysis:
- Dehydration:
Several synthetic routes exist for producing hexanamide. One common method involves the reaction of hexanoic acid with ammonia under specific conditions. Another approach utilizes nitriles as intermediates, where n-hexanenitrile is reacted with ammonia in the presence of a catalyst such as copper .
Example Synthesis:- From Hexanoic Acid:
- React hexanoic acid with ammonia at elevated temperatures.
- From Nitrile:
- Combine n-heptanitrile with ammonia in chlorobenzene and acetonitrile under oxygen atmosphere at 100°C.
- React hexanoic acid with ammonia at elevated temperatures.
- Combine n-heptanitrile with ammonia in chlorobenzene and acetonitrile under oxygen atmosphere at 100°C.
Hexanamide has various applications across multiple fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of drugs.
- Agriculture: Serves as a building block for agrochemicals.
- Industrial Chemistry: Utilized in the production of surfactants and polymers.
- Research: Employed in laboratories for studying reaction mechanisms involving amides .
Interaction studies related to hexanamide primarily focus on its reactivity with other chemical species. For instance, its interaction with strong oxidizers can lead to the formation of flammable gases. Additionally, research has indicated that hexanamide can interact with certain catalysts to facilitate esterification reactions .
Notable Interactions:- Reactivity with azo compounds leading to toxic gas formation.
- Catalytic reactions involving scandium triflate for ester synthesis from primary amides .
Hexanamide shares structural characteristics with several other amides, which allows for comparative analysis based on their properties and applications.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Hexanoic Acid | C₆H₁₂O₂ | Carboxylic acid form; higher solubility in water |
| Octanamide | C₈H₁₈N₂O | Longer carbon chain; different physical properties |
| Butyramide | C₄H₉NO | Shorter chain; different reactivity patterns |
| Caprolactam | C₆H₁₁NO | Lactam form; used in nylon production |
Uniqueness of Hexanamide
Hexanamide is unique due to its balance between hydrophobicity and solubility, making it versatile for various
Physical Description
Color/Form
XLogP3
Boiling Point
255.0 °C
255 °C @ 760 mm Hg
Density
0.999 @ 20 °C/4 °C
Melting Point
101.0 °C
101 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
25038-54-4








